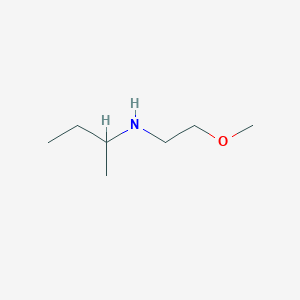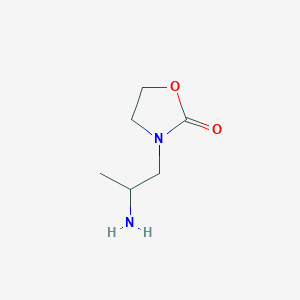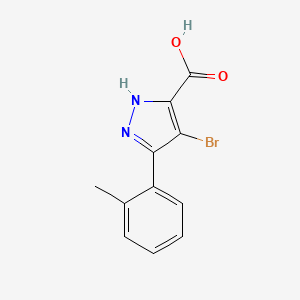
4-溴-3-(2-甲基苯基)-1H-吡唑-5-羧酸
描述
4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学研究:抗氧化剂和神经保护剂
吡唑衍生物因其药理特性而被广泛研究。化合物中溴苯基的存在表明其具有潜在的抗氧化活性,这在神经保护研究中可能是有益的。 氧化应激与多种神经退行性疾病有关,而能够减轻这种应激的化合物对于开发治疗方法具有重要意义 .
合成化学:复杂分子的中间体
化合物结构中的苄基位点是多种化学反应的反应位点,包括自由基溴化和亲核取代。 这使其成为合成复杂分子的通用中间体,尤其是在开发新药方面 .
水生毒理学:氧化应激的生物标志物
在水生毒理学中,该化合物可用于研究环境压力源对海洋生物的影响。 其与丙二醛 (MDA) 等生物标志物反应的能力使其成为评估水生生物氧化损伤的候选物质 .
有机金属化学:催化剂开发
该化合物的结构使其有可能用于有机金属化学,在其中它可以作为金属催化剂的配体。 这些催化剂在各种工业过程中至关重要,包括聚合物和精细化学品的合成 .
生物化学:酶抑制研究
已知吡唑环与乙酰胆碱酯酶 (AchE) 等酶相互作用。 研究该化合物对 AchE 的抑制可能有助于深入了解由 AchE 功能障碍引起的疾病(如阿尔茨海默病)的治疗 .
属性
IUPAC Name |
4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-4-2-3-5-7(6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASGRFQFNAVZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


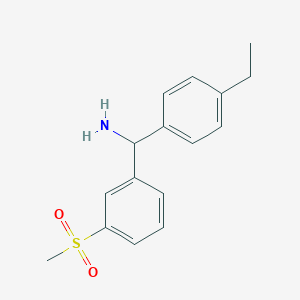
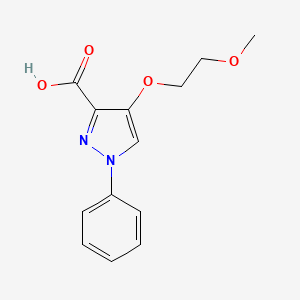
![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)
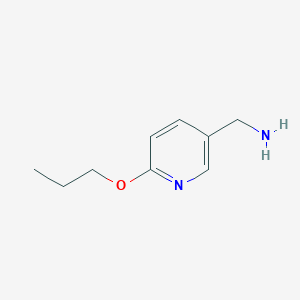



![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)
